molecular formula C14H14OS B13306164 [3-(Benzyloxy)phenyl]methanethiol

[3-(Benzyloxy)phenyl]methanethiol

Cat. No.: B13306164
M. Wt: 230.33 g/mol
InChI Key: OTYGPIHZLQIORP-UHFFFAOYSA-N
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Description

[3-(Benzyloxy)phenyl]methanethiol (CAS 1508235-49-1) is a chemical building block of interest in organic synthesis and pharmaceutical research. This compound features a methanethiol group (-SH) attached to a phenyl ring that is protected with a benzyloxy group. The benzyloxy moiety can influence the compound's electronic properties and overall reactivity . In research, thiols like this are versatile intermediates. The thiol group can undergo S-alkylation reactions to form sulfide derivatives, which are key structural motifs in various bioactive molecules . Furthermore, the benzyl group attached to the thiol can serve as a protecting group in multi-step synthetic routes; it can be introduced to mask the reactive thiol function and later removed under specific conditions, such as via dissolving metal reduction, to regenerate the free thiol in the final product . The structural features of this compound make it a candidate for developing novel compounds, potentially for neurological research, given that structurally similar benzothiazole and aryl benzyl ether derivatives have been investigated for multifactorial activities . This product is intended for research and development purposes in a controlled laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications or personal use. Researchers should consult the safety data sheet and handle this compound with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H14OS

Molecular Weight

230.33 g/mol

IUPAC Name

(3-phenylmethoxyphenyl)methanethiol

InChI

InChI=1S/C14H14OS/c16-11-13-7-4-8-14(9-13)15-10-12-5-2-1-3-6-12/h1-9,16H,10-11H2

InChI Key

OTYGPIHZLQIORP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)CS

Origin of Product

United States

Synthetic Methodologies for 3 Benzyloxy Phenyl Methanethiol

Direct Synthesis Strategies

Direct synthesis strategies for [3-(Benzyloxy)phenyl]methanethiol focus on the introduction of the thiol group onto a pre-formed 3-(benzyloxy)benzyl backbone. These methods are often favored for their efficiency and atom economy.

Thiolation Reactions of Arylmethyl Halides

A prominent and straightforward method for the synthesis of benzylic thiols is the nucleophilic substitution of an arylmethyl halide with a sulfur-containing nucleophile. The starting material for this route is 3-(benzyloxy)benzyl halide (typically the bromide or chloride), which can be prepared from 3-(benzyloxy)benzyl alcohol.

The reaction proceeds by treating the halide with a source of the hydrosulfide (B80085) anion (SH⁻) or a synthetic equivalent. Common reagents include sodium hydrosulfide (NaSH) or thiourea (B124793) followed by hydrolysis. The use of thiourea is a well-established method that proceeds via the formation of a stable, intermediate isothiuronium (B1672626) salt. arkat-usa.org This salt is then hydrolyzed, typically under basic conditions, to liberate the desired thiol. arkat-usa.org This two-step, one-pot procedure is advantageous as it avoids the direct handling of volatile and malodorous low-molecular-weight thiols. arkat-usa.org

Table 1: Representative Conditions for Thiolation of 3-(Benzyloxy)benzyl Halide

Step Reagent Solvent Conditions Purpose
1 Thiourea Ethanol Reflux Formation of isothiuronium salt

This method is robust and provides good yields for a variety of benzyl (B1604629) thioethers and thiols, making it a highly applicable strategy for the target compound. arkat-usa.org

Reduction of Disulfides to this compound

An alternative direct strategy involves the synthesis and subsequent reduction of the corresponding disulfide, bis(3-(benzyloxy)benzyl) disulfide . Disulfides are often stable, crystalline solids that are easier to handle and purify than the corresponding thiols. They can be synthesized from the corresponding benzyl halide by reaction with sodium disulfide or by oxidation of the thiol.

Once the disulfide is obtained and purified, it can be quantitatively reduced to this compound. A variety of reducing agents are effective for this transformation, including:

Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent.

Zinc dust in the presence of an acid (e.g., acetic acid or hydrochloric acid).

Phosphine reagents such as triphenylphosphine (B44618) (PPh₃) in aqueous solvent mixtures. nih.gov

Thiol-based reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), which are common in biochemical contexts but also effective in organic synthesis.

The choice of reducing agent can depend on the presence of other functional groups in the molecule. For this compound, milder conditions are generally preferred to avoid any potential cleavage of the benzyl ether linkage.

Ring-Opening Reactions Leading to this compound

Ring-opening reactions of strained three-membered rings like epoxides (oxiranes) or thiiranes present a potential, albeit less direct, pathway. mdpi.comresearchgate.net This strategy would necessitate a precursor such as 3-(benzyloxy)styrene oxide .

In a hypothetical route, the reaction of 3-(benzyloxy)styrene oxide with a suitable sulfur nucleophile, such as (phenylthio)trimethylsilane or H₂S under specific catalytic conditions, could lead to a β-hydroxy thiol. mdpi.com Subsequent chemical manipulation would be required to remove the hydroxyl group and generate the target methanethiol (B179389), making this a multi-step process from the epoxide. While synthetically feasible, this approach is more complex and less convergent than the direct thiolation of a benzyl halide.

Precursor-Based Synthetic Routes to this compound

These routes involve the synthesis of a precursor molecule that already contains either the benzyloxy group or a masked thiol functionality. The final steps of the synthesis then involve the transformation or introduction of the remaining functional group.

Functional Group Transformations to Yield the Thiol Moiety

In this approach, a precursor molecule containing the 3-benzyloxybenzyl scaffold is synthesized with a different functional group in place of the thiol. This group is then chemically converted to the thiol in a later step.

One such strategy involves the reduction of a 3-(benzyloxy)benzenesulfonyl chloride . While the reduction of aryl sulfonyl chlorides to aryl thiols is a known transformation, its application to a benzylsulfonyl chloride is also feasible. Reagents like triphenylphosphine in combination with a proton source can achieve this reduction. nih.gov

A more common precursor is 3-(benzyloxy)benzyl alcohol . The alcohol can be converted to the thiol via a two-step process. First, the hydroxyl group is transformed into a good leaving group, such as a tosylate or mesylate. Then, this intermediate is treated with a sulfur nucleophile like sodium thiacetate. The resulting thioacetate (B1230152) is then hydrolyzed under basic conditions (e.g., with sodium hydroxide) to afford the final thiol. This method prevents the formation of the symmetrical disulfide, which can be a significant byproduct in direct thiolations.

Table 2: Two-Step Conversion of Alcohol to Thiol

Step Starting Material Reagent Product
1 3-(Benzyloxy)benzyl alcohol 1. TsCl, Pyridine2. Potassium Thioacetate (KSAc) 3-(Benzyloxy)benzyl thioacetate

Strategies for Introducing the Benzyloxy Group in this compound Precursors

The benzyloxy group is frequently installed as a protecting group for a phenolic hydroxyl group. organic-chemistry.org This strategy is central to precursor-based routes where the synthesis begins with a commercially available hydroxy-substituted starting material.

The most common method for introducing the benzyloxy group is the Williamson ether synthesis . organic-chemistry.org This reaction involves the deprotonation of a phenol (B47542) with a suitable base, followed by nucleophilic substitution with a benzyl halide. For the synthesis of this compound, a logical precursor would be 3-hydroxybenzyl alcohol .

The phenolic hydroxyl group of 3-hydroxybenzyl alcohol is more acidic than the benzylic alcohol and can be selectively deprotonated. Treatment with a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) followed by the addition of benzyl bromide or benzyl chloride results in the formation of 3-(benzyloxy)benzyl alcohol . nih.gov This intermediate can then be converted to the target thiol using the methods described in section 2.2.1.

Table 3: Introduction of the Benzyloxy Group via Williamson Ether Synthesis

Precursor Base Benzylating Agent Solvent Product
3-Hydroxybenzyl alcohol K₂CO₃ Benzyl Bromide Acetone or DMF 3-(Benzyloxy)benzyl alcohol

This strategy offers high yields and is widely used due to the stability of the benzyl ether under a variety of reaction conditions, although it can be cleaved by catalytic hydrogenation. organic-chemistry.org

Advanced Synthetic Techniques in the Preparation of this compound

Modern organic synthesis emphasizes the development of efficient and selective methods that minimize waste and energy consumption. For a molecule such as this compound, this involves moving beyond traditional stoichiometric reagents towards more sophisticated catalytic and greener approaches.

Catalytic methods offer significant advantages over stoichiometric reactions, including milder reaction conditions, higher efficiencies, and the ability to use smaller quantities of reagents. Several catalytic strategies can be envisaged for the synthesis of this compound.

One prominent catalytic route is the reduction of the corresponding sulfonyl chloride, [3-(benzyloxy)phenyl]methanesulfonyl chloride. While traditional reductions often employ stoichiometric reducing agents like zinc and acid, which generate significant metallic waste, catalytic hydrogenation presents a much greener alternative. core.ac.ukgoogle.com The use of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere can effectively convert aryl sulfonyl chlorides to the corresponding aryl thiols. core.ac.ukgoogle.comtaylorfrancis.com This process is advantageous as the primary byproducts are hydrochloric acid and water, which are considerably more benign than heavy metal salts. core.ac.uk The reaction is typically carried out in a solvent and in the presence of a base to neutralize the in-situ generated HCl. google.comgoogle.com

Another potential catalytic approach involves the use of phase-transfer catalysis (PTC). PTC is a powerful technique for facilitating reactions between reactants in immiscible phases, such as an aqueous and an organic phase. dalalinstitute.comwikipedia.org This methodology can be applied to the S-alkylation of a suitable thiol precursor. For instance, the reaction of 3-(benzyloxy)benzyl chloride with a hydrosulfide source could be accelerated using a phase-transfer catalyst like a quaternary ammonium (B1175870) or phosphonium (B103445) salt. dalalinstitute.comcrdeepjournal.org These catalysts transport the hydrosulfide anion from the aqueous phase to the organic phase containing the benzyl chloride, enabling the nucleophilic substitution to occur. dalalinstitute.com The benefits of PTC include faster reaction rates, milder conditions, and often, the elimination of the need for expensive, anhydrous organic solvents. dalalinstitute.com

Furthermore, copper-catalyzed cross-coupling reactions represent a viable strategy for the formation of the C-S bond in this compound. For example, the coupling of 3-(benzyloxy)benzyl alcohol with a thiol source can be achieved using a copper catalyst, such as copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂). nih.gov This method is advantageous as it starts from a readily available benzyl alcohol precursor. The reaction likely proceeds through a Lewis acid-mediated SN1-type mechanism. nih.gov

Heterogeneous catalysis using modified clays (B1170129) also presents a promising avenue. A basic clay, such as montmorillonite (B579905) modified with 3-aminopropyltriethoxysilane, has been shown to efficiently catalyze the reaction between benzyl chlorides and thiols to produce benzyl sulfides. rsc.orgias.ac.in This type of solid-supported catalyst is easily separable from the reaction mixture, allowing for straightforward product purification and potential catalyst recycling, which aligns well with the principles of green chemistry.

Table 1: Overview of Potential Catalytic Methods for this compound Synthesis

Catalytic MethodPrecursorCatalyst ExampleKey Advantages
Catalytic Hydrogenation[3-(Benzyloxy)phenyl]methanesulfonyl chloridePalladium on Carbon (Pd/C)Avoids toxic metal waste, forms benign byproducts. core.ac.ukgoogle.com
Phase-Transfer Catalysis3-(Benzyloxy)benzyl chlorideTetrabutylammonium bromideMild conditions, faster rates, reduced need for organic solvents. dalalinstitute.comcrdeepjournal.org
Copper-Catalyzed Coupling3-(Benzyloxy)benzyl alcoholCopper(II) trifluoromethanesulfonate (Cu(OTf)₂)Starts from readily available alcohols, good functional group tolerance. nih.gov
Heterogeneous Clay Catalysis3-(Benzyloxy)benzyl chlorideModified MontmorilloniteEasy catalyst separation and recycling, high yields for benzyl sulfides. rsc.orgias.ac.in

This table presents plausible catalytic approaches for the synthesis of this compound based on established methods for similar compounds.

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. semanticscholar.org The synthesis of this compound can be made more environmentally benign by incorporating these principles.

Atom economy, a concept central to green chemistry, is maximized in catalytic reactions like the hydrogenation of sulfonyl chlorides, where the majority of the atoms from the reactants are incorporated into the final product. core.ac.uk This is in stark contrast to classical stoichiometric reductions that produce large amounts of waste.

The use of renewable resources and energy efficiency are also critical considerations. Catalytic reactions often proceed under milder conditions than their stoichiometric counterparts, thus saving energy. dalalinstitute.com The development of recyclable heterogeneous catalysts, such as the modified clays, further enhances the sustainability of the process by reducing catalyst waste and cost over multiple cycles. rsc.orgias.ac.in

The choice of reagents is also paramount. For instance, using a thiolating agent that is less volatile and malodorous than hydrogen sulfide (B99878) can improve the safety and environmental impact of the synthesis. While not strictly a catalytic approach, the use of xanthates as thiol-free reagents for the synthesis of thioethers offers a safer alternative to traditional methods that use foul-smelling thiols. mdpi.com

Table 2: Application of Green Chemistry Principles to the Synthesis of this compound

Green Chemistry PrincipleApplication in SynthesisExample
Safer Solvents and Auxiliaries Utilizing water or bio-based solvents.Phase-transfer catalysis in a water-organic system; using ethyl lactate (B86563) as a solvent. dalalinstitute.comresearchgate.net
Atom Economy Employing catalytic reactions that maximize the incorporation of reactant atoms into the product.Catalytic hydrogenation of [3-(benzyloxy)phenyl]methanesulfonyl chloride. core.ac.uk
Catalysis Using catalysts to reduce reaction times, lower energy requirements, and minimize waste.Pd/C, phase-transfer catalysts, copper catalysts, modified clays. core.ac.ukdalalinstitute.comnih.govrsc.org
Design for Energy Efficiency Conducting reactions at ambient temperature and pressure when possible.Many phase-transfer catalyzed reactions can be run at or near room temperature. tandfonline.com
Use of Renewable Feedstocks Sourcing starting materials from renewable resources.Using bio-derived solvents like ethyl lactate. researchgate.net
Reduce Derivatives Avoiding unnecessary protection/deprotection steps.Direct catalytic C-H functionalization (an advanced, though not yet reported for this specific molecule, strategy).
Inherently Safer Chemistry for Accident Prevention Choosing less hazardous reagents and reaction conditions.Using solid, recyclable catalysts to minimize handling of potentially hazardous materials. rsc.orgias.ac.in

This table illustrates how green chemistry principles can be applied to the synthesis of this compound, drawing on established green methodologies.

Chemical Reactivity and Transformation Studies of 3 Benzyloxy Phenyl Methanethiol

Nucleophilic Reactivity of the Thiol Group in [3-(Benzyloxy)phenyl]methanethiol

The sulfur atom in the thiol group of this compound possesses lone pairs of electrons, making it an excellent nucleophile. This nucleophilicity is the basis for a variety of chemical transformations.

Alkylation and Acylation Reactions Involving this compound

Alkylation and acylation are fundamental reactions for thiols, leading to the formation of thioethers and thioesters, respectively. In a basic medium, the thiol group can be deprotonated to form a more potent thiolate nucleophile, which can then react with alkyl halides or acyl chlorides.

While specific examples for this compound are not documented in the searched literature, a general reaction scheme can be proposed.

Table 1: Hypothetical Alkylation and Acylation Reactions of this compound

Reaction Type Reactant General Conditions Hypothetical Product
Alkylation Alkyl Halide (R-X) Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, THF) 3-(Benzyloxy)benzyl alkyl sulfide (B99878)

Note: This table is based on general chemical principles, as specific research data for this compound was not found.

Thia-Michael Additions of this compound

The thia-Michael addition, or conjugate addition, of a thiol to an α,β-unsaturated carbonyl compound is a widely used carbon-sulfur bond-forming reaction. srce.hrmdpi.comresearchgate.netumich.edu This reaction is typically catalyzed by a base, which generates the thiolate anion for nucleophilic attack on the β-carbon of the Michael acceptor. srce.hr

No specific studies detailing the thia-Michael addition of this compound were identified. However, it is expected to react with various Michael acceptors in the presence of a suitable catalyst.

Table 2: Potential Michael Acceptors for Thia-Michael Addition with this compound

Michael Acceptor Class Example
α,β-Unsaturated Ketones Methyl vinyl ketone
α,β-Unsaturated Esters Ethyl acrylate
α,β-Unsaturated Nitriles Acrylonitrile

Note: This table represents potential reactants based on the general reactivity of thiols in thia-Michael additions.

Radical Reactions of this compound

The thiol group can also undergo homolytic cleavage of the S-H bond to form a thiyl radical, which can then participate in various radical-mediated transformations.

Thiol-Ene Chemistry with this compound

The thiol-ene reaction involves the radical addition of a thiol across a double bond, typically initiated by light (photoinitiated) or a radical initiator like azobisisobutyronitrile (AIBN). This reaction is known for its efficiency and stereoselectivity, often following an anti-Markovnikov addition pattern.

Specific research on the thiol-ene reactions of this compound is not available. The general mechanism would involve the formation of a [3-(benzyloxy)phenyl]methanethiyl radical, which then adds to an alkene.

Thiol-mediated Radical Polymerizations Utilizing this compound

In the context of polymer chemistry, thiols can act as chain transfer agents in radical polymerizations, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. They can control the molecular weight and architecture of the resulting polymers.

There is no specific documentation of this compound being used as a chain transfer agent in RAFT or other radical polymerizations.

Oxidation and Reduction Pathways of this compound

Thiols are susceptible to oxidation, most commonly forming disulfides. The reduction of the thiol group itself is not a common transformation.

The primary oxidation product of this compound would be the corresponding disulfide, bis([3-(benzyloxy)phenyl]methyl) disulfide. This transformation can be achieved using a variety of oxidizing agents, such as hydrogen peroxide or iodine. While this is a general reaction for thiols, specific conditions and yields for this compound are not reported in the available literature. The reduction of the disulfide bond back to the thiol is also a feasible process.

Table 3: Summary of Compound Names

Compound Name
This compound
3-(Benzyloxy)benzyl alkyl sulfide
S-[3-(Benzyloxy)benzyl] thioester
Methyl vinyl ketone
Ethyl acrylate
Acrylonitrile
N-Phenylmaleimide
Azobisisobutyronitrile
Bis([3-(benzyloxy)phenyl]methyl) disulfide
Hydrogen peroxide

Formation of Disulfides from this compound

A primary reaction of thiols is their oxidation to form disulfides. In the case of this compound, this transformation results in the formation of bis{[3-(benzyloxy)phenyl]methyl} disulfide. This reaction can be achieved using a variety of mild oxidizing agents. The thiol group of one molecule reacts with the thiol group of another, forming a disulfide bond (-S-S-).

Table 1: Common Oxidizing Agents for Disulfide Formation

Oxidizing AgentReaction Conditions
Iodine (I₂)In the presence of a base
Air (O₂)Catalyzed by metal ions
Hydrogen peroxide (H₂O₂)In a suitable solvent
Dimethyl sulfoxide (B87167) (DMSO)Often at elevated temperatures

The general transformation can be represented as follows:

2 this compound + [O] → Bis{[3-(benzyloxy)phenyl]methyl} disulfide + H₂O

Oxidative Functionalization of the Thiol Group in this compound

Beyond the formation of disulfides, the thiol group in this compound can be further oxidized to various sulfur-containing functional groups. The extent of oxidation depends on the strength of the oxidizing agent and the reaction conditions.

Progressive oxidation of the thiol can yield sulfenic acids, sulfinic acids, and ultimately sulfonic acids. These transformations significantly alter the chemical properties of the parent molecule, introducing more polar and acidic functionalities.

Table 2: Products of Thiol Oxidation

Oxidation ProductFunctional Group
Sulfenic acid-SOH
Sulfinic acid-SO₂H
Sulfonic acid-SO₃H

Reactivity of the Benzyloxy Moiety in this compound

The benzyloxy group serves as a protective group for the phenolic hydroxyl functionality. Its removal, or deprotection, is a key step in many synthetic routes.

Deprotection Strategies of the Benzyloxy Group within this compound Architectures

The cleavage of the benzyl (B1604629) ether in this compound to unveil the corresponding phenol (B47542) can be accomplished through several methods. A common and effective method is catalytic hydrogenation. organic-chemistry.org In this process, the compound is treated with hydrogen gas in the presence of a palladium catalyst, typically on a carbon support (Pd/C). organic-chemistry.org This reaction is generally clean and high-yielding, producing 3-(mercaptomethyl)phenol and toluene (B28343) as a byproduct. organic-chemistry.org

Alternative deprotection strategies include the use of strong acids, though this method is less common for substrates that may be sensitive to acidic conditions. organic-chemistry.org Oxidative cleavage is another possibility, which can sometimes be achieved using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), particularly for substituted benzyl ethers. organic-chemistry.org

Table 3: Deprotection Methods for Benzyl Ethers

ReagentConditionsProducts
H₂, Pd/CCatalytic hydrogenation3-(Mercaptomethyl)phenol, Toluene
Strong Acids (e.g., HBr)Acidolysis3-(Mercaptomethyl)phenol, Benzyl bromide
Oxidizing Agents (e.g., DDQ)Oxidation3-(Mercaptomethyl)phenol, Benzaldehyde

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring of this compound

The benzene rings of this compound are susceptible to electrophilic aromatic substitution. The substitution pattern is directed by the existing substituents. The benzyloxy group is an ortho-, para-directing activator, meaning it increases the electron density at the positions ortho and para to itself, making the ring more reactive towards electrophiles. The -CH₂SH group is generally considered to be weakly activating and also ortho-, para-directing.

In the benzene ring bearing the benzyloxy group, electrophilic attack will preferentially occur at the positions ortho and para to the benzyloxy group. However, the para position is already substituted. Therefore, substitution is most likely to occur at the ortho positions. On the other benzene ring (of the benzyl group), substitution will also occur at the ortho and para positions.

Functionalization and Derivatization Strategies for this compound

The presence of multiple reactive sites in this compound allows for a variety of functionalization and derivatization strategies. The thiol group can be alkylated or acylated to introduce a wide range of substituents. For instance, reaction with an alkyl halide in the presence of a base will yield a thioether.

Furthermore, the benzyloxy group can be deprotected to reveal the phenol, which can then undergo its own set of functionalization reactions, such as etherification or esterification. The strategic manipulation of these functional groups allows for the synthesis of a diverse library of derivatives from the parent this compound molecule.

Applications of 3 Benzyloxy Phenyl Methanethiol in Complex Organic Synthesis

[3-(Benzyloxy)phenyl]methanethiol as a Building Block for Heterocyclic Compounds

There is no available research on the use of this compound for the synthesis of heterocyclic compounds. General methodologies exist for the synthesis of sulfur-containing rings from various aryl-methanethiols, but none specifically utilize the this compound scaffold.

Synthesis of Sulfur-Containing Rings from this compound

No studies have been found that detail the synthesis of sulfur-containing rings, such as thiophenes, thiazoles, or other related heterocycles, using this compound as a starting material or key intermediate.

Role of this compound in Total Synthesis Methodologies

A comprehensive search of total synthesis literature did not reveal any instances where this compound was used as a key building block, intermediate, or reagent in the synthesis of natural products or other complex target molecules.

This compound in Ligand and Catalyst Development

No published research indicates that this compound has been utilized in the development of new ligands or catalysts for organic transformations.

This compound as a Component in Chiral Ligands

There is no evidence in the scientific literature of this compound being incorporated into the structure of chiral ligands for asymmetric catalysis.

Application of this compound-derived Catalysts in Organic Transformations

Consistent with the lack of its use in ligand development, there are no reports of catalysts derived from this compound being applied in any organic transformations.

Table of Compounds Mentioned

As no specific chemical reactions or applications involving this compound were found, a table of related compounds is not applicable.

Theoretical and Computational Investigations of 3 Benzyloxy Phenyl Methanethiol

Electronic Structure Analysis of [3-(Benzyloxy)phenyl]methanethiol

Molecular Orbital Analysis of this compound

Similarly, no molecular orbital analyses, including examinations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound, are available in the public domain. Such analyses for the related benzyl (B1604629) mercaptan have been part of broader studies on its dimer, but this information cannot be extrapolated to the title compound without specific calculations.

Conformational Landscape and Dynamics of this compound

The conformational landscape and molecular dynamics of this compound remain unexplored in the available scientific literature.

Potential Energy Surface Scans for this compound

No studies were found that have performed potential energy surface (PES) scans for this compound. For the unsubstituted benzyl mercaptan, PES scans have been used to identify stable conformers by analyzing the torsion angles of the thiol group relative to the phenyl ring. However, the presence of the bulky benzyloxy group at the meta position in this compound would significantly alter the potential energy surface, and in the absence of specific studies, its conformational preferences are unknown.

Molecular Dynamics Simulations of this compound

There are no published molecular dynamics (MD) simulations for this compound. MD simulations would be valuable for understanding the flexibility of the molecule, including the movement of the benzyl and methanethiol (B179389) groups, and its interactions in various environments, but this research has not been conducted or made public.

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing [3-(Benzyloxy)phenyl]methanethiol in academic research?

  • Methodology : The synthesis typically involves nucleophilic substitution or reduction of a protected thioester precursor. For example, a benzyl-protated thiol intermediate can be deprotected under acidic or reductive conditions. A modified approach, inspired by analogous benzyloxy-containing compounds (e.g., Ethyl 3-(3-(benzyloxy)phenyl)-3-hydroxypropanoate), involves refluxing with acid catalysts to ensure complete conversion while avoiding oxidation of the thiol group . Purification often employs column chromatography under inert atmospheres to preserve thiol stability.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the benzyloxy and thiol moieties. Aromatic protons appear as multiplet signals (δ 6.8–7.5 ppm), while the thiol proton may require deuterated solvents with low proton exchange rates.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
  • X-ray Crystallography : For solid-state structure determination, SHELX software (e.g., SHELXL/SHELXS) is widely used for refinement, ensuring accurate bond-length and angle measurements .

Q. How should this compound be stored to prevent degradation in research settings?

  • Methodology : The thiol group is prone to oxidation; thus, storage under nitrogen or argon at –20°C is recommended. Antioxidants like butylated hydroxytoluene (BHT) can be added to solutions. Stability tests via periodic TLC or NMR analysis are advised to monitor purity .

Advanced Research Questions

Q. What role does this compound play in palladium-catalyzed coupling reactions?

  • Methodology : The thiol group can act as a ligand or nucleophile in cross-coupling reactions. For instance, in Suzuki-Miyaura couplings, derivatives of benzyloxy-phenyl thiols may stabilize palladium intermediates, analogous to boronic acid systems (e.g., (4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid). Optimizing reaction pH (7–9) and solvent polarity (e.g., DMF/H₂O mixtures) enhances yields .

Q. How can computational modeling elucidate the electronic properties of this compound?

  • Methodology : Density Functional Theory (DFT) calculations predict the thiol’s nucleophilicity and redox behavior. Molecular docking studies (e.g., AutoDock Vina) can simulate interactions with biological targets, such as enzymes with cysteine residues, to guide drug design. These models align with observed biological activities in related benzyloxy-phenyl compounds .

Q. What experimental strategies resolve contradictions in biological activity data for this compound derivatives?

  • Methodology :

  • Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., replacing benzyloxy with methoxy) clarifies functional group contributions.
  • Kinetic Analysis : Monitoring hydrolysis rates (e.g., via HPLC) under physiological conditions addresses discrepancies in prodrug activation mechanisms, as seen in benzamidomethyl phenol derivatives .
  • Redox Profiling : Electrochemical assays (cyclic voltammetry) quantify thiol oxidation potentials, correlating stability with observed bioactivity .

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